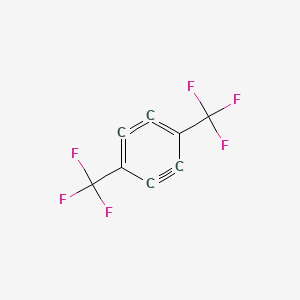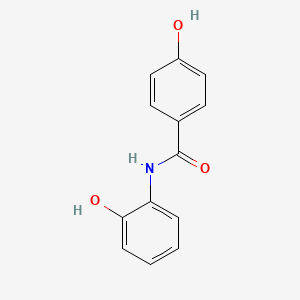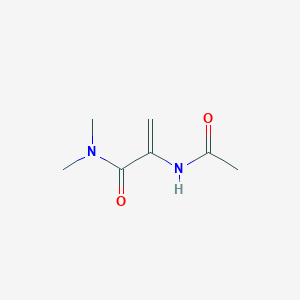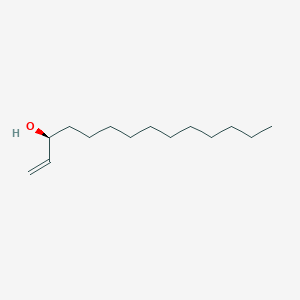![molecular formula C11H17IO3 B14255005 Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- CAS No. 240420-64-8](/img/structure/B14255005.png)
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- is an organic compound with a complex structure that includes a cyclopentanone ring and a dioxolane ring substituted with an iodopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- typically involves the reaction of cyclopentanone with 3-iodopropyl dioxolane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- may involve large-scale reactions using similar synthetic routes. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The iodopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- involves its interaction with molecular targets and pathways within a given system. The iodopropyl group can participate in halogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The dioxolane ring provides stability and can act as a protecting group in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentanone: A simpler ketone with a similar cyclopentanone ring structure.
Cyclohexanone: A six-membered ring ketone with different reactivity and properties.
2-Pentanone: A linear ketone with different structural and chemical characteristics.
Uniqueness
Cyclopentanone, 2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]- is unique due to the presence of both the iodopropyl and dioxolane groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
240420-64-8 |
|---|---|
Formule moléculaire |
C11H17IO3 |
Poids moléculaire |
324.15 g/mol |
Nom IUPAC |
2-[2-(3-iodopropyl)-1,3-dioxolan-2-yl]cyclopentan-1-one |
InChI |
InChI=1S/C11H17IO3/c12-6-2-5-11(14-7-8-15-11)9-3-1-4-10(9)13/h9H,1-8H2 |
Clé InChI |
QROFNCYRWKCFJW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C(=O)C1)C2(OCCO2)CCCI |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[(2,2-Diphenylethyl)amino]-N,N,N-trimethylpentan-1-aminium](/img/structure/B14254959.png)
![N-([1,1'-Biphenyl]-4-carbonyl)-L-tyrosine](/img/structure/B14254965.png)



![1-{[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}propan-2-ol](/img/structure/B14254994.png)

![(2E)-N-[(2-cyanophenyl)carbamothioyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide](/img/structure/B14255007.png)

![[4-(Benzyloxy)phenyl]phosphonic dichloride](/img/structure/B14255020.png)

